

Technical Guide: L-Proline Hydrazide – Synthesis, Structural Characterization, and Applications[1]

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Compound of Interest

Compound Name: (2S)-Pyrrolidine-2-carbohydrazide

Cat. No.: B13646934

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Executive Summary

L-Proline hydrazide (CAS: 66544-68-1) is a chiral pyrrolidine derivative where the carboxylic acid moiety of L-proline is functionalized into a hydrazide group (

). This modification significantly alters the electronic and steric properties of the parent amino acid, transforming it into a versatile nucleophile and a potent hydrogen-bonding donor.

In drug development, L-Proline hydrazide serves as a critical chiral building block for peptide mimetics and protease inhibitors. Its hydrazide functionality acts as a "warhead" for covalent trapping of aldehydes or as a stable linker in antibody-drug conjugates (ADCs). Furthermore, in asymmetric organocatalysis, the compound functions as a Lewis base catalyst, capable of activating carbonyl compounds via enamine or iminium ion intermediates, similar to—but often more reactive than—its parent L-proline amides.

Part 1: Physicochemical Profile

The following data establishes the baseline identity for L-Proline hydrazide. Researchers should verify these parameters upon procurement or synthesis to ensure material integrity.

Table 1: Chemical Identity & Properties[2][3][4]

Parameter	Specification
IUPAC Name	(2S)-Pyrrolidine-2-carbohydrazide
Common Name	L-Proline hydrazide
CAS Registry Number	66544-68-1
Molecular Formula	
Molecular Weight	129.16 g/mol
Exact Mass	129.0902
Physical State	White to off-white crystalline solid
Solubility	Soluble in water, methanol, ethanol; sparingly soluble in DCM
pKa (Calculated)	~9.5 (Pyrrolidine NH), ~3.5 (Hydrazide NH)
Storage Conditions	Hygroscopic; Store at -20°C under inert atmosphere (Ar/N2)

Part 2: Synthetic Pathways & Mechanism[5]

Strategic Analysis of Synthesis

The synthesis of L-Proline hydrazide requires navigating the nucleophilicity of the pyrrolidine nitrogen. Direct reaction of free L-proline with hydrazine is inefficient due to zwitterion formation. Therefore, the Ester Activation Route is the industry standard for scalability and enantiomeric retention.

Protocol: Two-Step Synthesis from L-Proline

This protocol utilizes L-Proline methyl ester hydrochloride as the activated intermediate, preventing racemization and ensuring high yield.

Step 1: Methyl Esterification (Activation)

- Reagents: L-Proline, Thionyl Chloride (

), Methanol (

).

- Mechanism: Acid-catalyzed Fischer esterification.

generates anhydrous

in situ and acts as a dehydrating agent.

Step 2: Hydrazinolysis (Functionalization)

- Reagents: L-Proline Methyl Ester HCl, Hydrazine Hydrate (

).

- Mechanism: Nucleophilic Acyl Substitution. The hydrazine acts as a hard nucleophile, attacking the carbonyl carbon of the ester.

Detailed Experimental Workflow

Step 1: Preparation of L-Proline Methyl Ester HCl

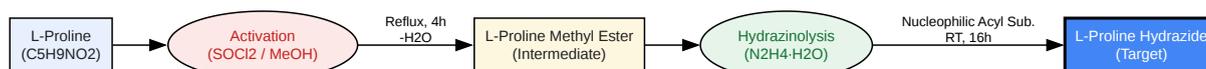
- Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser. Flush with .
- Solvation: Dissolve L-Proline (10.0 g, 86.9 mmol) in anhydrous MeOH (100 mL). Cool to 0°C in an ice bath.
- Activation: Dropwise add (7.0 mL, 95.6 mmol) over 20 minutes. Caution: Exothermic reaction with gas evolution ().
- Reflux: Heat the mixture to reflux (65°C) for 4 hours. Monitor by TLC (System: n-BuOH/AcOH/H₂O 4:1:1).

- Isolation: Concentrate in vacuo to obtain a viscous oil. Triturate with diethyl ether to precipitate L-Proline Methyl Ester Hydrochloride as a white solid. Yield: ~95%.

Step 2: Conversion to L-Proline Hydrazide

- Neutralization: Dissolve the ester salt (5.0 g, 30.2 mmol) in MeOH (50 mL). Add (1.0 eq) if using the salt directly, or perform a free-base extraction prior. Note: Hydrazine hydrate is basic enough to liberate the amine, but pre-neutralization improves kinetics.
- Nucleophilic Attack: Add Hydrazine Hydrate (80% aq., 4.5 mL, ~75 mmol, 2.5 eq) dropwise at 0°C.
- Reaction: Stir at Room Temperature (RT) for 12–16 hours.
- Purification (Critical):
 - Concentrate the reaction mixture under reduced pressure to remove MeOH and excess hydrazine.
 - Azeotropic Drying: Co-evaporate with toluene (mL) to remove trace water/hydrazine.
 - Recrystallization: Recrystallize from hot Ethanol/Ether or /Hexane to obtain pure L-Proline hydrazide.

Visualization: Synthetic Pathway



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Figure 1: Step-wise synthesis of L-Proline Hydrazide via methyl ester intermediate.

Part 3: Structural Characterization

Validating the structure requires confirming the loss of the methoxy group (from the ester) and the appearance of hydrazide protons.

Nuclear Magnetic Resonance (NMR) Analysis

Solvent: DMSO-

is preferred due to the solubility of the polar hydrazide and exchangeable protons.

- NMR (400 MHz, DMSO-
):
 - 8.90 (s, 1H,
) : Broad singlet, amide-like proton.
 - 4.20 (s, 2H,
) : Broad signal, often exchangeable.
 - 3.55 (dd, 1H,
-CH) : Characteristic chiral center proton.
 - 2.80–3.00 (m, 2H,
-CH
) : Ring protons adjacent to nitrogen.
 - 1.60–2.00 (m, 4H,
-CH
) : Ring methylene protons.
 - Absence check: Ensure no singlet at
3.70 (indicative of unreacted Methyl Ester
).

- NMR (100 MHz, DMSO-
):
 - 172.5 ():
): Hydrazide carbonyl (shifted upfield relative to ester).
 - 59.5 ():
-CH).
 - 46.8 ():
-CH)).
 - 30.5 ():
-CH)).
 - 25.8 ():
-CH)).

Mass Spectrometry (MS)

- Method: ESI-MS (Positive Mode).
- Expected Ion:
= 130.10 m/z.
- Fragment: Loss of
(31 Da) may be observed in high-energy collisions.

Part 4: Applications in Drug Development & Catalysis

Organocatalysis (The "Proline Gap")

While L-Proline is a celebrated catalyst, L-Proline hydrazide offers unique advantages in hydrogen-bonding catalysis. The hydrazide moiety provides a dual H-bond donor motif (

), which can stabilize oxyanion transition states more effectively than simple amides in certain aldol or Michael addition reactions.

Peptide Macrocyclization & Ligation

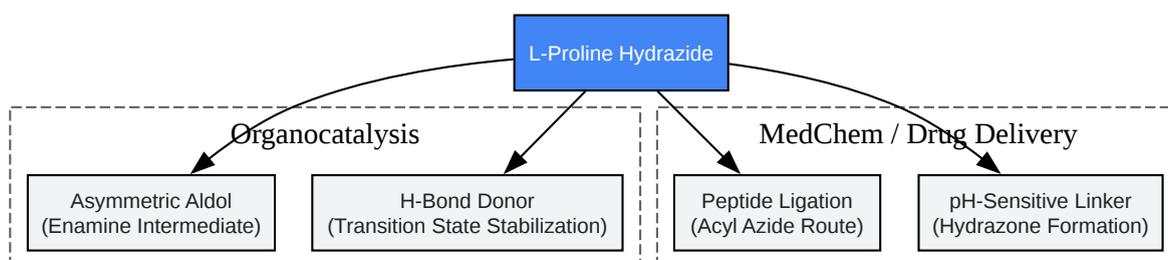
In medicinal chemistry, the hydrazide group is a precursor for Native Chemical Ligation (NCL). L-Proline hydrazides can be converted into acyl azides (

) in situ, which then react with amines to form peptide bonds without racemization. This is crucial for synthesizing cyclic proline-containing peptides (e.g., Hepatitis C protease inhibitors).

"Trace-less" Linkers

Hydrazide linkers are pH-sensitive. In Antibody-Drug Conjugates (ADCs), a drug linked via a hydrazone (formed from L-Proline hydrazide + Ketone drug) is stable at physiological pH (7.4) but hydrolyzes in the acidic environment of the lysosome (pH 5.0), releasing the payload.

Visualization: Catalytic/Functional Cycle



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Figure 2: Functional versatility of L-Proline Hydrazide in catalysis and drug delivery systems.

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